Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 5-ethyl-6-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-5-7(11)9-4-6(10-5)8(12)13-2/h4H,3H2,1-2H3,(H,9,11) |
InChI Key |
MHPRNLJTTPCXNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CNC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Reactions
This method involves reacting ethyl acetoacetate derivatives with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization under acidic or thermal conditions. For example:
-
Hydrazone Formation :
Ethyl acetoacetate reacts with hydrazine hydrate to form a hydrazone derivative. -
Cyclization :
The hydrazone undergoes intramolecular cyclization, often catalyzed by acetic acid or p-toluenesulfonic acid, to yield the dihydropyrazine core. -
Esterification :
Subsequent esterification with methanol in the presence of a catalyst (e.g., sulfuric acid) introduces the methyl carboxylate group.
This route is limited by side reactions such as over-oxidation or dimerization, requiring precise temperature control (typically 60–80°C).
Ring-Opening Functionalization
An alternative strategy involves modifying pre-formed pyrazine rings. For instance, 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (PubChem CID: 12619144) could serve as a precursor. Ethylation at the 6-position might be achieved via:
-
Nucleophilic substitution using ethyl halides in the presence of a base (e.g., K₂CO₃).
-
Transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling with ethylboronic acids).
However, these methods face challenges in regioselectivity and require protecting groups to prevent undesired side reactions.
Comparative Analysis of Synthetic Routes
The condensation-cyclization route is favored for its simplicity and scalability, though it necessitates stringent reaction control to minimize byproducts like 6-methyl analogues .
Industrial Production Considerations
Continuous Flow Synthesis
Modern production facilities often employ continuous flow reactors to enhance reaction efficiency. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethyl and methyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine derivatives with carboxylic acid or aldehyde groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of poly-ADP-ribose-polymerase (PARP), which is involved in DNA repair processes .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Structural Features:
- Core Structure : A 4,5-dihydropyrazine ring with partial saturation at positions 4 and 5.
- Substituents :
- Position 2 : Methyl ester (-COOCH₃).
- Position 6 : Ethyl (-CH₂CH₃).
- Position 5 : Oxo (=O) group.
Comparison with Analogs:
a) Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate
- Substituent at Position 6 : Trifluoromethyl (-CF₃) instead of ethyl.
- Molecular Weight : 222.12 g/mol (vs. ~182.17 g/mol for the ethyl variant, estimated from C₈H₁₀N₂O₃) .
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyrazine ring compared to the electron-donating ethyl group. This alters reactivity in electrophilic substitutions or nucleophilic additions .
b) Methyl 5-chloro-6-methylpyrazine-2-carboxylate
- Substituent at Position 5 : Chlorine replaces the oxo group.
- Synthesis : Derived from methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate via treatment with POCl₃ and DMF (52% yield) .
- Reactivity : The oxo group’s replacement with chlorine highlights the versatility of the dihydropyrazine core for functionalization.
c) Thiazolo[3,2-a]pyrimidine Derivatives
- Core Structure : Fused thiazole-pyrimidine systems (e.g., Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate).
Physicochemical Properties
Notes:
Biological Activity
Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its unique pyrazine ring structure, this compound features an ethyl group at the 6-position and a carboxylate group at the 2-position, influencing its chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 182.18 g/mol
Structural Characteristics
The compound's structure is defined by:
- A pyrazine ring , which is a six-membered aromatic heterocycle containing two nitrogen atoms.
- An ethyl group at the 6-position contributing to its unique reactivity.
- A carboxylate group at the 2-position that may play a role in its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines, which may be attributed to its interaction with specific molecular targets involved in cell cycle regulation.
Case Study: Cancer Cell Line Testing
In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated:
- IC : 15 µM after 48 hours of treatment.
- Induction of apoptosis was confirmed through flow cytometry analysis.
The biological activity of this compound may involve:
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, leading to alterations in biochemical pathways.
- Reactive Oxygen Species (ROS) Regulation : Studies suggest it may reduce oxidative stress by modulating ROS levels in cells.
Comparison Table
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | 77168-84-4 | Methyl group at the 6-position |
| Ethyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | 1688685-53-1 | Ethyl group at the 6-position |
| Methyl 6-methylpyrazinecarboxylate | Not specified | Contains a methyl group but lacks dihydropyrazine structure |
The uniqueness of this compound lies in its ethyl substitution which influences its reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, and how can purity be maximized?
- Methodological Answer : A multi-step synthesis involving cyclization and functional group modification is typically employed. For example, analogous pyrazine derivatives are synthesized via refluxing intermediates in phosphorous oxychloride (POCl₃) with catalytic DMF under controlled temperatures (5–110°C) to introduce substituents like ethyl groups. Purification often involves column chromatography (SiO₂, CHCl₃) and crystallization . Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent side reactions.
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides definitive structural confirmation. Spectroscopic techniques (¹H/¹³C NMR, IR) complement crystallographic
- NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and carbonyl (C=O, δ ~165–175 ppm in ¹³C).
- IR : Stretches for ester C=O (~1720 cm⁻¹) and pyrazine ring (~1600 cm⁻¹) .
Q. What are the primary biological activities associated with this compound?
- Methodological Answer : Structural analogs (e.g., trifluoromethyl-substituted pyrazines) exhibit antimicrobial and anticancer properties via enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., CRF₁ receptor antagonism in IC₅₀ studies). For this compound, similar activities can be hypothesized and tested using:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria.
- Cytotoxicity screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do substituents (e.g., ethyl vs. trifluoromethyl) influence the compound’s bioactivity and metabolic stability?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects on lipophilicity (logP calculations), metabolic stability (microsomal assays), and target binding (molecular docking). For example:
- Ethyl groups enhance lipophilicity, potentially improving membrane permeability but increasing oxidative metabolism (CYP450).
- Trifluoromethyl groups (in analogs) resist metabolic degradation and enhance target affinity via hydrophobic/electrostatic interactions .
- Data Analysis : Use QSAR models to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity data.
Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?
- Methodological Answer : Pyrazine rings often exhibit puckering (quantified via Cremer-Pople parameters) and disorder in crystal lattices. Mitigation strategies include:
- Low-temperature data collection (<100 K) to reduce thermal motion.
- TWINABS refinement for handling twinned crystals.
- Hydrogen-bonding analysis (graph-set notation) to validate packing motifs .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically addressed?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., serum protein binding, pH). Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
